1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one
Overview
Description
1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes a propyl group attached to the imidazole ring and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one can be synthesized through various methods, including:
Condensation Reactions: One common method involves the condensation of 1-propylimidazole with acetic anhydride under acidic conditions.
Reduction Reactions: Another approach is the reduction of the corresponding imidazole derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution Reactions: The imidazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted imidazoles and other derivatives.
Scientific Research Applications
1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one is compared with other similar compounds, such as:
1-Methyl-1H-imidazol-2-yl propyl sulfide: Similar structure but with a sulfide group instead of a ketone.
1-(1-Propyl-1H-imidazol-2-yl)methanamine: Contains an amine group instead of a ketone.
Uniqueness: The presence of the ketone group in this compound distinguishes it from other imidazole derivatives, giving it unique chemical and biological properties.
Comparison with Similar Compounds
1-Methyl-1H-imidazol-2-yl propyl sulfide
1-(1-Propyl-1H-imidazol-2-yl)methanamine
This comprehensive overview provides a detailed understanding of 1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1-propylimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-5-10-6-4-9-8(10)7(2)11/h4,6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDJCALZBQRNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697920 | |
Record name | 1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497855-95-5 | |
Record name | 1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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